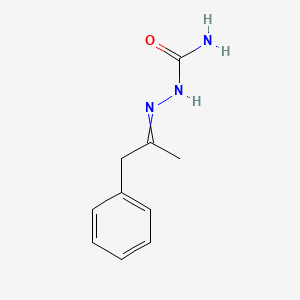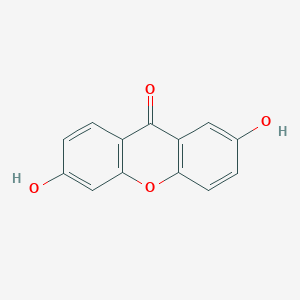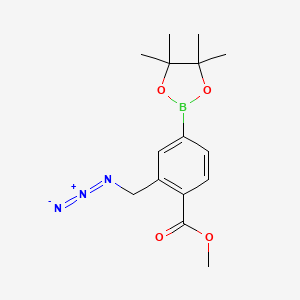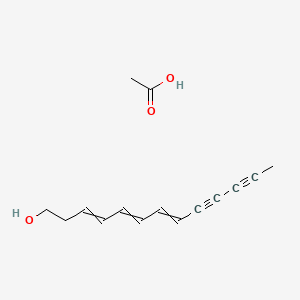
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol is a complex organic compound with the molecular formula C15H18O3. This compound is characterized by its unique structure, which includes multiple double and triple bonds, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol typically involves multi-step organic reactions. One common method includes the use of trideca-1,3,5-triene-7,9,11-triyne as a starting material. This compound undergoes a series of reactions, including hydrogenation and acetylation, to form the desired product. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced, it involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Esters, ethers.
Applications De Recherche Scientifique
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol involves its interaction with various molecular targets. The compound’s multiple double and triple bonds allow it to participate in electron transfer reactions, which can affect cellular processes. It may also interact with enzymes, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trideca-1,3,5-triene-7,9,11-triyne: Shares a similar backbone structure but lacks the acetyl group.
3,5,7-Tridecatriene-9,11-diyn-1-ol: Similar structure but without the acetic acid moiety.
1,5,7-Octatrien-3-ol, 3,7-dimethyl-: Contains similar triene and diyn functionalities but differs in the overall structure.
Uniqueness
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol is unique due to its combination of multiple unsaturated bonds and the presence of an acetyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
506-16-1 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol |
InChI |
InChI=1S/C13H14O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h6-11,14H,12-13H2,1H3;1H3,(H,3,4) |
Clé InChI |
OLAOZQXHSWNMTA-UHFFFAOYSA-N |
SMILES canonique |
CC#CC#CC=CC=CC=CCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
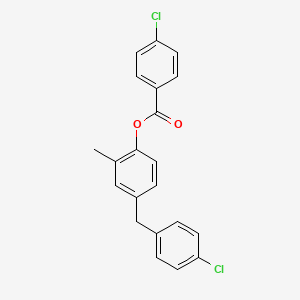
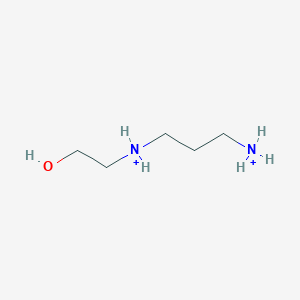
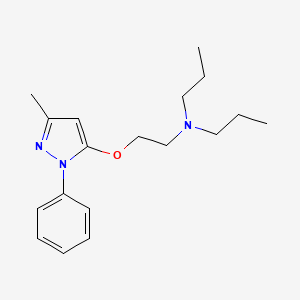
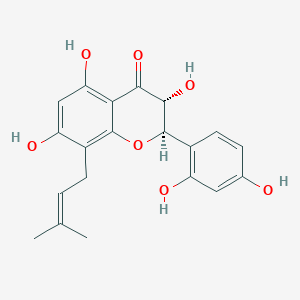
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
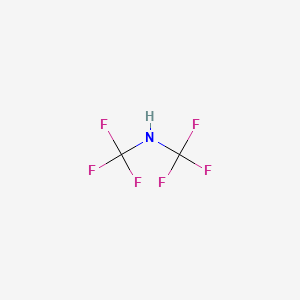
![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
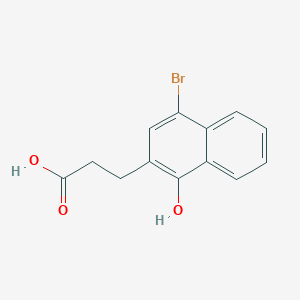
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
